N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
CAS No.: 1329840-03-0
Cat. No.: VC0141877
Molecular Formula: C28H34FN3O6
Molecular Weight: 527.593
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329840-03-0 |
|---|---|
| Molecular Formula | C28H34FN3O6 |
| Molecular Weight | 527.593 |
| IUPAC Name | ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1 |
| Standard InChI Key | NXSSBSAQWCDIII-HTAPYJJXSA-N |
| SMILES | CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
Introduction
Chemical Identity and Structure
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is characterized by a complex molecular structure that contains several key functional groups. The compound is identified by the CAS number 1329840-03-0 and has a molecular formula of C28H34FN3O6 with a molecular weight of 527.593 g/mol . It represents a modified version of moxifloxacin featuring three key structural modifications: an allyloxycarbonyl protecting group on the nitrogen atom of the pyrrolo[3,4-b]pyridin ring system, an ethoxy substituent at the 8-position of the quinoline ring, and an ethyl ester replacing the carboxylic acid group at the 3-position.
The formal IUPAC name of the compound is ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate . This systematic name precisely describes the chemical structure and stereochemistry of the compound.
Physical and Chemical Properties
The physical and chemical properties of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester are summarized in the following table:
The compound's unique molecular structure contributes to its specific physical properties. As a pale yellow foam, it demonstrates solubility in various organic solvents, which is essential for its application in pharmaceutical synthesis and analytical processes .
Relation to Moxifloxacin
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is derived from moxifloxacin, which is a fourth-generation fluoroquinolone antibiotic used in treating respiratory tract infections, cellulitis, anthrax, endocarditis, meningitis, and tuberculosis . Moxifloxacin works by inhibiting DNA gyrase to prevent bacterial cell replication .
The relationship between this compound and moxifloxacin is pharmaceutical in nature, as the modifications in N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester serve specific purposes in the synthesis pathway of moxifloxacin-related compounds or in the analytical chemistry of moxifloxacin quality control.
Structural Comparison with Related Compounds
The following table compares N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester with related moxifloxacin derivatives:
This comparison illustrates the systematic modifications that can be made to the moxifloxacin scaffold, highlighting how each derivative serves a specific purpose in pharmaceutical research and development.
Applications and Uses
Role in Pharmaceutical Synthesis
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is primarily used as a protected derivative of moxifloxacin, which implies its important role in pharmaceutical synthesis or as an intermediate in drug development processes . The protective groups (allyloxycarbonyl and ethyl ester) strategically block reactive sites, allowing for controlled chemical reactions at other positions of the molecule.
This compound's structure suggests it serves as an intermediate in synthetic pathways leading to moxifloxacin or related fluoroquinolone antibiotics. The protective groups can be selectively removed under specific conditions, making this compound valuable in multi-step synthesis routes where reaction selectivity is crucial.
Reference Standards and Quality Control
This compound is categorized under standards, chiral molecules, and pharmaceutical/API drug impurities/metabolites . This classification indicates its importance in:
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Quality control processes for moxifloxacin production
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Analytical standards for identifying and quantifying related substances
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Research into metabolism and impurity profiles of moxifloxacin
Analytical Methods for Identification
Several analytical techniques are employed for the identification and characterization of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester:
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High-Performance Liquid Chromatography (HPLC): For purity determination and separation from related substances
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation
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Mass Spectrometry (MS): For molecular weight confirmation
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Infrared (IR) spectroscopy: For functional group identification
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Karl Fischer titration (KF): For moisture content determination
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Thermogravimetric Analysis (TGA): For thermal stability assessment
These analytical methods are crucial for confirming the identity, purity, and quality of the compound for research and pharmaceutical applications, as required by regulatory authorities such as the FDA and EMA.
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific and commercial literature:
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N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (primary name)
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1-Cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-N-allyloxycarbonyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
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ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate
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3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-1-[(2-propen-1-yloxy)carbonyl]-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, ethyl ester, rel-
These variations in nomenclature reflect different systematic naming approaches and highlight different aspects of the compound's structure.
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